1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

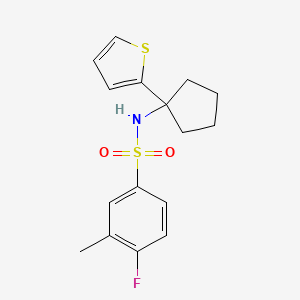

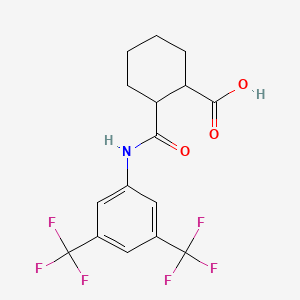

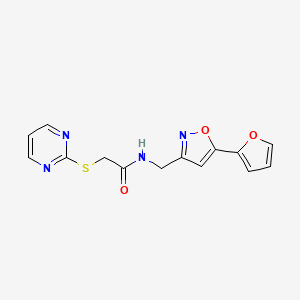

The molecular structure of this compound would be characterized by the aromatic pyrazine ring and the two benzyl groups attached to it. The electronegative chlorine and fluorine atoms on the benzyl groups would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms on the benzyl groups. These atoms could potentially make the benzyl groups more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of electronegative atoms (chlorine and fluorine) might make the compound polar, influencing its solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Applications De Recherche Scientifique

Chemical Synthesis and Properties

The compound's synthetic pathways involve various chemical reactions that highlight its utility in organic chemistry research. For instance, Blake, Porter, and Sammes (1972) explored the thermal [1,4] eliminations from 3,6-dihydropyrazines, indicating a method for the synthesis of related pyrazine derivatives through reaction with triethyloxonium fluoroborate and subsequent oxidation (Blake, Porter, & Sammes, 1972). Additionally, Cheeseman and Godwin (1971) discussed nucleophilic substitution reactions of chloropyrazines, showcasing another approach to modifying pyrazine structures, potentially applicable to the synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione (Cheeseman & Godwin, 1971).

Potential Biological Activities

Research on similar compounds has identified potential biological activities that may extend to 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione. Brunschweiger et al. (2014) designed and synthesized 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases, highlighting the relevance of such structures in developing therapeutics (Brunschweiger et al., 2014). Hammam et al. (2005) explored fluoro-substituted benzopyrans with anti-lung cancer activity, suggesting that fluorine substitutions on similar backbones could enhance anticancer properties (Hammam et al., 2005).

Antimicrobial and Antitumor Potential

The structure of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione might offer antimicrobial and antitumor potentials, as inferred from related studies. Liu (2015) synthesized chloro- and fluoro-substituted thiocarboxyhydrazones with effective antimicrobial properties (Liu, 2015), and Sobolevskaya et al. (2008) isolated compounds from Streptomyces sp. showing cytotoxic activity, suggesting a potential avenue for antitumor drug development (Sobolevskaya et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-15-6-4-13(5-7-15)11-21-8-9-22(18(24)17(21)23)12-14-2-1-3-16(20)10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMHCWXKWOZIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)